![molecular formula C40H77O4- B14351355 3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate CAS No. 93904-78-0](/img/no-structure.png)
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate is a complex organic compound characterized by its long carbon chain and ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate typically involves esterification reactions. One common method is the reaction between henicosanoic acid and octadecan-4-ol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as p-toluenesulfonic acid can be used to accelerate the esterification process. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Amides or secondary esters, depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential as a drug delivery agent due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and as a surfactant in formulations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid: A fatty acid with a similar long carbon chain but lacks the ester functional group.
Henicosanoic acid: Another long-chain fatty acid, differing in the position of functional groups.
Octadecanol: An alcohol with a similar carbon chain length but different functional group.
Uniqueness
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate is unique due to its combination of a long hydrophobic carbon chain and an ester functional group. This combination imparts distinct physical and chemical properties, making it useful in various applications where both hydrophobicity and reactivity are required.
Propriétés
| 93904-78-0 | |
Formule moléculaire |
C40H77O4- |
Poids moléculaire |
622.0 g/mol |
Nom IUPAC |
3-octadecan-4-yloxycarbonylhenicosanoate |
InChI |
InChI=1S/C40H78O4/c1-4-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-34-37(36-39(41)42)40(43)44-38(33-6-3)35-32-30-28-26-24-18-16-14-12-10-8-5-2/h37-38H,4-36H2,1-3H3,(H,41,42)/p-1 |
Clé InChI |
KMZRZBZCTUVQNW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CC(=O)[O-])C(=O)OC(CCC)CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


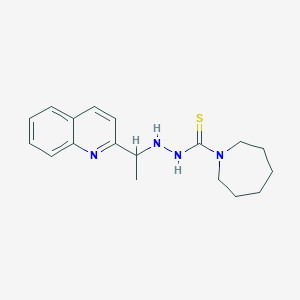
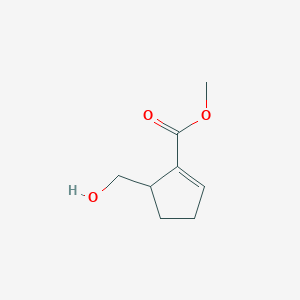
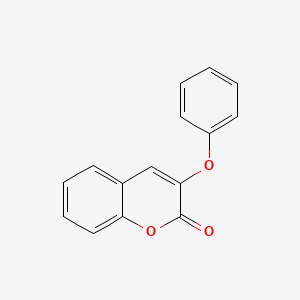
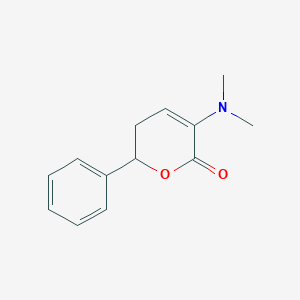

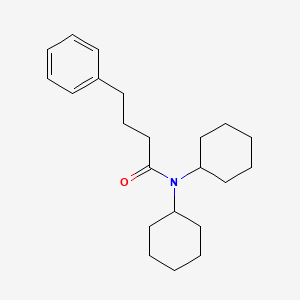
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
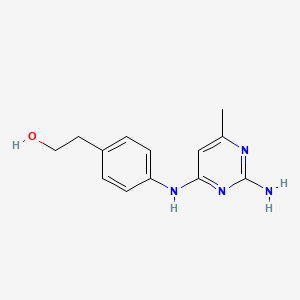
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
